Triapine
Overview
Description
Triapine, also known as 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone or 3-AP, is a substance of interest for the treatment of cancer . It is a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde . It presents an N-N-S array of donor sites that strongly bind iron, robbing iron-containing enzymes of their prosthetic group .
Synthesis Analysis
The main metabolic reactions of Triapine, observed by electrochemical oxidations, liver microsomes, and in vivo samples from mice, were dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of Triapine .Molecular Structure Analysis
Triapine is a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde . It presents an N-N-S array of donor sites that strongly bind iron .Chemical Reactions Analysis
The main metabolic reactions of Triapine were dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of Triapine .Physical And Chemical Properties Analysis
Triapine has a molecular weight of 195.24 g/mol and a molecular formula of C7H9N5S . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
1. Anticancer Activity
Triapine has been identified as a potent inhibitor of ribonucleotide reductase activity, showing significant anticancer activity. It is particularly effective against various cancer types, including leukemia, nasopharyngeal carcinoma, lung carcinoma, and ovarian carcinoma. In vivo studies demonstrate that Triapine is effective over a broad range of dosages and can be curative in some cases. Its combination with DNA-damaging agents results in synergistic inhibition of cancer, suggesting its potential in combination therapies for cancer treatment (Finch et al., 2000).
2. Enhanced Drug Delivery
Research has explored the use of nanoformulations to improve Triapine's pharmacokinetics and targeted delivery, particularly for solid cancers. Encapsulation of Triapine in nanoparticles and liposomes has shown to increase its efficacy in vivo, leading to significant increases in survival rates in animal models. This approach also addresses the issue of Triapine’s short plasma half-life, which limits its effectiveness in solid tumors (Fischer et al., 2016).
3. Apoptosis Induction in Cancer Cells
Studies have demonstrated that Triapine induces apoptosis in cancer cells, particularly in epithelial ovarian cancer. This effect is time- and dose-dependent and involves the activation of various apoptotic signals, including Bid activation and XIAP cleavage. The induction of apoptosis by Triapine suggests its potential as a therapeutic agent in cancer treatment (Alvero et al., 2006).
4. Radiosensitization in Cancer Therapy
Triapine has shown promise as a radiosensitizer. It enhances the sensitivity of cancer cells to radiation therapy, suggesting its potential use in conjunction with traditional cancer treatments. This radiosensitization effect is attributed to Triapine’s ability to inhibit DNA repair mechanisms in cancer cells, thereby increasing the efficacy of radiation therapy (Barker et al., 2006).
Safety And Hazards
Future Directions
Triapine has been used in trials studying the treatment of various cancers, including leukemia, lung cancer, kidney cancer, prostate cancer, and pancreatic cancer . Future directions include optimizing, sequencing, and individualizing therapy . Key clinical trial recommendations for development included PRRT re-treatment, PRRT and immunotherapy combinations, PRRT and DNA damage repair inhibitor combinations, treatment for liver-dominant disease, treatment for PRRT-resistant disease, and dosimetry-modified PRRT .
properties
IUPAC Name |
[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYKNCNAZKMVQN-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893923 | |
Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triapine | |
CAS RN |
143621-35-6 | |
Record name | Triapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11940 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCX-0191 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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